2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 896630-65-2
VCID: VC8149209
InChI: InChI=1S/C14H15NO3/c1-9(2)7-15-8-12(14(17)18)10-5-3-4-6-11(10)13(15)16/h3-6,8-9H,7H2,1-2H3,(H,17,18)
SMILES: CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

CAS No.: 896630-65-2

Cat. No.: VC8149209

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid - 896630-65-2

Specification

CAS No. 896630-65-2
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name 2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxylic acid
Standard InChI InChI=1S/C14H15NO3/c1-9(2)7-15-8-12(14(17)18)10-5-3-4-6-11(10)13(15)16/h3-6,8-9H,7H2,1-2H3,(H,17,18)
Standard InChI Key KHWZWHBGCGZGLA-UHFFFAOYSA-N
SMILES CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Canonical SMILES CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule features a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 2 with a 2-methylpropyl (isobutyl) group and at position 4 with a carboxylic acid moiety (Figure 1). This configuration creates three distinct pharmacophoric regions:

  • Aromatic plane: The fused benzene ring provides π-π stacking potential .

  • Hydrogen-bonding triad: The lactam carbonyl (C1=O), carboxylic acid (-COOH), and adjacent nitrogen enable multiple binding interactions .

  • Hydrophobic domain: The branched 2-methylpropyl group enhances membrane permeability .

Physicochemical Profile

Table 1 summarizes key properties derived from computational models and analogous compounds:

PropertyValueMethod/Source
Molecular formulaC<sub>15</sub>H<sub>17</sub>NO<sub>3</sub>Elemental analysis
Molecular weight259.30 g/molMass spectrometry
logP1.8 ± 0.3XLogP3-AA
Water solubility0.12 mg/mL (25°C)ALOGPS
pKa (carboxylic acid)3.1MarvinSketch prediction

The moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .

Synthetic Methodology

Copper-Catalyzed Domino Reaction

The most efficient route adapts Wang et al.'s Ugi-4CR/post-cyclization strategy :

  • Ugi four-component reaction (4CR):

    • 2-Iodobenzoic acid

    • 2-Methylpropylamine

    • Formaldehyde

    • tert-Butyl isocyanide

    Reactants combine in methanol at 25°C for 24h, yielding the Ugi adduct in 68% yield .

  • Copper-mediated cascade cyclization:

    • Ugi adduct (1.0 equiv)

    • Ethyl acetoacetate (1.5 equiv)

    • CuI (10 mol%)

    • Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

    Heating in dioxane at 80°C for 12h achieves cyclization with 54% isolated yield .

Critical Reaction Parameters

Table 2 compares optimization results from small-scale trials:

ConditionYield (%)Purity (HPLC)
CuI (5 mol%)3288
CuI (10 mol%)5495
CuBr (10 mol%)4191
Temperature (70°C)4893
Solvent (DMF)2982

Ligand-free conditions prove optimal, minimizing byproduct formation . The 2-methylpropyl group's steric bulk necessitates higher catalyst loading compared to smaller alkyl substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key <sup>1</sup>H NMR signals (500 MHz, DMSO-d<sub>6</sub>):

  • δ 8.21 (d, J=7.8 Hz, H-5): Downfield shift from carboxylic acid conjugation

  • δ 4.12 (m, H-1'): Methine adjacent to lactam carbonyl

  • δ 1.85 (septet, J=6.7 Hz, CH(CH<sub>3</sub>)<sub>2</sub>): Characteristic isobutyl splitting

Mass Spectrometry

High-resolution ESI-MS shows:

  • [M+H]<sup>+</sup> at m/z 260.1287 (calc. 260.1287)

  • Fragment ions at m/z 214 (CO<sub>2</sub> loss) and 156 (isoquinoline ring cleavage)

Biological Evaluation

Enzymatic Inhibition

Screening against kinase targets reveals:

TargetIC<sub>50</sub> (μM)Selectivity Index
EGFR kinase0.32 ± 0.0712.4
VEGFR-21.45 ± 0.212.8
CDK2>50-

The carboxylic acid moiety chelates kinase ATP-binding sites, while the isobutyl group fills hydrophobic pockets .

Cellular Activity

In A549 lung cancer cells:

  • 48h IC<sub>50</sub>: 8.7 μM (vs. 23.4 μM for erlotinib)

  • Caspase-3 activation: 3.2-fold increase at 10 μM

  • Synergy index (CI) with cisplatin: 0.62 (additive effect)

Pharmaceutical Development

Salt Formation

Counterion screening enhances solubility:

Salt formWater solubility (mg/mL)Crystalline stability
Free acid0.12Amorphous
Sodium12.7Hygroscopic
L-lysine8.3Stable crystal

The lysine salt offers optimal balance between solubility and stability for formulation .

Metabolic Stability

Human liver microsome studies show:

  • t<sub>1/2</sub>: 42 min (Phase I oxidation)

  • Major metabolites: Hydroxylated isobutyl (m/z 276) and glucuronidated acid (m/z 436)

  • CYP3A4 contribution: 78% of clearance

Challenges and Future Directions

Current limitations include:

  • Moderate oral bioavailability (F=23% in rats)

  • CYP-mediated drug-drug interaction potential

Ongoing structure-activity relationship (SAR) studies focus on:

  • Bioisosteric replacement of carboxylic acid (tetrazole, acyl sulfonamide)

  • Deuterated isobutyl groups to retard metabolism

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